![molecular formula C10H17NO2 B12559652 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane CAS No. 143957-74-8](/img/structure/B12559652.png)
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane is an organic compound with a unique bicyclic structure. This compound is characterized by its two fused rings and the presence of a nitromethyl group. The bicyclo[3.1.1]heptane framework is a common motif in organic chemistry, often used in the synthesis of various bioactive molecules and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[3.1.1]heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile. This reaction forms the bicyclic structure with high stereoselectivity.
Introduction of the Nitromethyl Group: The nitromethyl group can be introduced via nitration of a suitable precursor, such as a methyl-substituted bicyclo[3.1.1]heptane. This step often requires the use of nitric acid and a catalyst under controlled conditions to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitromethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups using nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halides, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Nitro compounds, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted bicyclo[3.1.1]heptane derivatives.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane involves its interaction with molecular targets and pathways. The nitromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in molecular structure and function, influencing biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: Similar bicyclic structure but with a methylene group instead of a nitromethyl group.
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-: Contains a hydroxyl group instead of a nitromethyl group.
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: Similar structure with additional methyl groups.
Uniqueness
6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s unique structure makes it a valuable building block in organic synthesis and a subject of interest in various scientific research fields.
Propiedades
Número CAS |
143957-74-8 |
|---|---|
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
6,6-dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H17NO2/c1-10(2)8-4-3-7(6-11(12)13)9(10)5-8/h7-9H,3-6H2,1-2H3 |
Clave InChI |
WPVQQBFDTRDXML-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C1C2)C[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


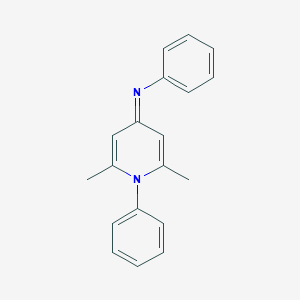
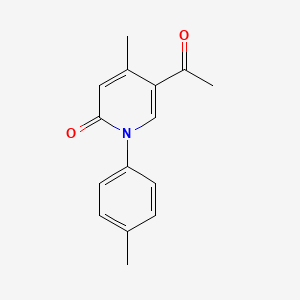
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
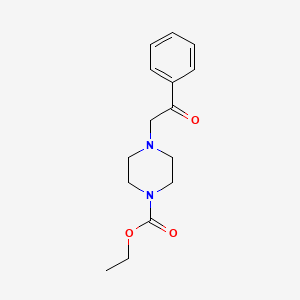

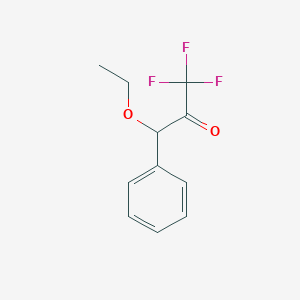
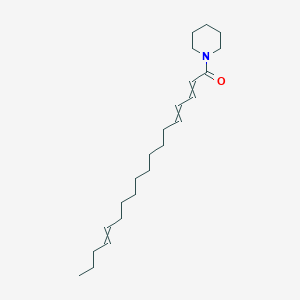

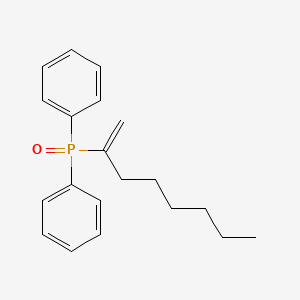


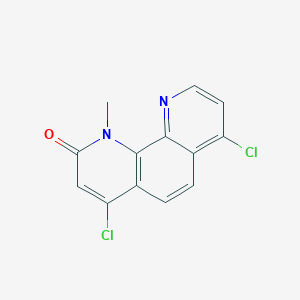
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
